What is Cortodoxone-d5 and its chemical structure
What is Cortodoxone-d5 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortodoxone-d5, also known as 11-Deoxycortisol-d5 or Cortexolone-d5, is a deuterated form of Cortodoxone (11-Deoxycortisol). It is a synthetic, stable isotope-labeled steroid that serves as an indispensable tool in analytical chemistry, particularly in the field of clinical diagnostics and endocrine research. Its primary application is as an internal standard for the accurate quantification of endogenous Cortodoxone in biological matrices using mass spectrometry-based methods.[1][2][3] This guide provides a comprehensive overview of Cortodoxone-d5, its chemical properties, its critical role in quantitative analysis, and a representative experimental protocol for its use.
Chemical Identity and Structure
Cortodoxone-d5 is structurally identical to Cortodoxone, with the exception of five hydrogen atoms being replaced by their heavier isotope, deuterium. This isotopic labeling minimally alters the chemical properties of the molecule but provides a distinct mass difference, which is essential for its use as an internal standard in mass spectrometry.
The chemical structure of Cortodoxone-d5 is provided below:
Chemical Structure of Cortodoxone (Note: In Cortodoxone-d5, five hydrogen atoms, typically on the steroid backbone, are replaced with deuterium. The exact positions of deuterium labeling can vary by manufacturer, but a common variant is 11-Deoxycortisol-2,2,4,6,6-d5)
Table 1: Chemical and Physical Properties of Cortodoxone-d5
| Property | Value | Source(s) |
| Chemical Name | Cortodoxone-d5; 11-Deoxycortisol-d5; Cortexolone-d5 | [4] |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
| CAS Number | 1258063-56-7 | |
| Chemical Formula | C₂₁H₂₅D₅O₄ | |
| Molecular Weight | 351.49 g/mol | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C as a powder or -80°C in solvent. |
Role as an Internal Standard
In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is crucial for achieving accurate and precise measurements. The ideal internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects. A stable isotope-labeled internal standard, such as Cortodoxone-d5, is considered the "gold standard" for this purpose.
The workflow for using Cortodoxone-d5 as an internal standard in a typical clinical assay is depicted below:
Experimental Protocol: Quantification of 11-Deoxycortisol in Human Serum by LC-MS/MS
The following is a representative protocol synthesized from multiple sources for the quantitative analysis of 11-Deoxycortisol (Cortodoxone) in human serum using Cortodoxone-d5 as an internal standard.
Materials and Reagents
-
Calibrators and Quality Control Samples: Prepared in a steroid-free serum matrix.
-
Internal Standard Working Solution: Cortodoxone-d5 in methanol.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or a mixture of n-Hexane and Ethyl acetate.
-
Reconstitution Solvent: Methanol/water mixture.
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
Sample Preparation
-
Aliquoting: Pipette 100-500 µL of serum samples, calibrators, and quality controls into microcentrifuge tubes.
-
Spiking: Add a known amount of the Cortodoxone-d5 internal standard working solution to each tube (except for blank samples).
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add the extraction solvent (e.g., 1.5 mL of MTBE) to each tube. Vortex for 5-10 minutes. Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the layers. Transfer the upper organic layer to a new set of tubes.
-
Solid-Phase Extraction (SPE): Alternatively, use an appropriate SPE cartridge. Condition the cartridge, load the sample, wash, and elute the analytes.
-
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the reconstitution solvent. Vortex to ensure complete dissolution.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with two solvents, typically water with a small amount of formic acid (Solvent A) and methanol or acetonitrile with formic acid (Solvent B).
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Gradient Program: The gradient is optimized to separate 11-Deoxycortisol from other endogenous steroids and potential interferences.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both 11-Deoxycortisol and Cortodoxone-d5.
-
Table 2: Representative MRM Transitions for 11-Deoxycortisol and Cortodoxone-d5
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 11-Deoxycortisol | 347.2 | 97.1 |
| Cortodoxone-d5 | 352.4 | 100.2 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the analyte (11-Deoxycortisol) and the internal standard (Cortodoxone-d5).
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality controls.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a weighting factor (e.g., 1/x) is typically used.
-
Quantification: Determine the concentration of 11-Deoxycortisol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Biological Significance of Cortodoxone
Cortodoxone is a steroid hormone that is an intermediate in the biosynthesis of cortisol. In a healthy individual, 11-deoxycortisol is converted to cortisol by the enzyme 11β-hydroxylase. In certain medical conditions, such as congenital adrenal hyperplasia (CAH) due to 11β-hydroxylase deficiency, this conversion is impaired, leading to an accumulation of 11-deoxycortisol in the blood. Therefore, the accurate measurement of 11-deoxycortisol is a key diagnostic marker for this and other adrenal disorders.
The following diagram illustrates the position of 11-Deoxycortisol in the steroidogenesis pathway and the effect of 11β-hydroxylase deficiency.
Conclusion
Cortodoxone-d5 is a vital analytical tool for the accurate and precise quantification of 11-Deoxycortisol in biological samples. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods allows for the reliable diagnosis and monitoring of various endocrine disorders, particularly congenital adrenal hyperplasia. The methodologies outlined in this guide provide a framework for researchers and clinicians to develop and implement robust analytical assays for this important steroid hormone.
References
- 1. Determination of 11-deoxycortisol (Reichstein's compound S) in human plasma by clinical isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cortodoxone-d5|1258063-56-7|MSDS [dcchemicals.com]
- 3. 11-Deoxycortisol-D5 (2,2,4,6,6-D5) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. Cortodoxone-d5|CAS 1258063-56-7|DC Chemicals [dcchemicals.com]
